N-(oxolan-2-ylmethyl)thiolan-3-amine
Description
N-(oxolan-2-ylmethyl)thiolan-3-amine (CAS: 1021130-21-1) is a secondary amine featuring a thiolane (tetrahydrothiophene) ring and an oxolane (tetrahydrofuran) group connected via a methylene bridge. Its molecular formula is C₉H₁₇NOS, with a molecular weight of approximately 187.3 g/mol (calculated from constituent groups).
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)thiolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c1-2-9(11-4-1)6-10-8-3-5-12-7-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSJZIRGWUBMFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2CCSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(oxolan-2-ylmethyl)thiolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(oxolan-2-ylmethyl)thiolan-3-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(oxolan-2-ylmethyl)thiolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Group Variations
N-[(4-methylphenyl)methyl]thiolan-3-amine
- Molecular formula : C₁₂H₁₇NS
- Molecular weight : 207.33 g/mol
- Key feature : Aromatic 4-methylbenzyl substituent replaces the oxolane group.
- Implications :
N-[(2-methoxyphenyl)methyl]thiolan-3-amine
- Molecular formula: C₁₂H₁₇NOS
- Molecular weight : 223.33 g/mol
- Key feature : 2-methoxybenzyl group introduces electron-donating methoxy functionality.
- Implications :
Tetrahydrofurfuryl Acrylate (CAS: 2399-48-6)
- Molecular formula : C₈H₁₂O₃
- Molecular weight : 156.18 g/mol
- Key feature : Shares the oxolane group but contains an acrylate ester instead of a thiolane-amine.
- Implications: Higher reactivity due to the acrylate’s α,β-unsaturated carbonyl system.
Physicochemical Properties
| Property | N-(oxolan-2-ylmethyl)thiolan-3-amine | N-[(4-methylphenyl)methyl]thiolan-3-amine | N-[(2-methoxyphenyl)methyl]thiolan-3-amine |
|---|---|---|---|
| Molecular Weight | ~187.3 g/mol | 207.33 g/mol | 223.33 g/mol |
| Polar Groups | Ether (oxolane), amine | Aromatic, amine | Ether (methoxy), amine |
| Predicted Solubility | Moderate (polar solvents) | Low (nonpolar solvents) | Moderate (polar aprotic solvents) |
| Reactivity | Thiolane sulfur oxidation, amine nucleophilicity | Aromatic stability, steric hindrance | Methoxy electronic modulation |
Reactivity and Stability
- Thiolane vs.
- Oxolane Group Stability : Similar to tetrahydrofurfuryl acrylate (), the oxolane group may undergo metabolic oxidation or hydrolysis, though the presence of a thiolane ring could introduce competing degradation pathways.
Biological Activity
Overview
N-(oxolan-2-ylmethyl)thiolan-3-amine is a chemical compound with the molecular formula CHNOS and a molecular weight of approximately 187.30 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and interactions with various molecular targets, particularly in the context of drug development and therapeutic applications.
The compound features a thiolane structure, which is characterized by a sulfur atom within a five-membered ring, along with an oxolane (tetrahydrofuran) moiety. Its unique structural components allow for diverse chemical reactivity, making it a valuable building block in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions, while the sulfur atom can participate in redox reactions. These interactions may modulate enzyme activity and influence signaling pathways within cells.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antioxidant Properties : The compound has been studied for its potential to act as an antioxidant, which could help mitigate oxidative stress in biological systems. This property is particularly relevant in conditions associated with inflammation and cellular damage .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory processes, similar to other thioxanthine derivatives that have shown promise in reducing oxidative damage by inhibiting myeloperoxidase (MPO) .
- Potential Therapeutic Applications : The compound's ability to modulate enzyme activity suggests potential therapeutic uses in diseases characterized by oxidative stress and inflammation, such as cardiovascular diseases and certain cancers .
Research Findings
Recent studies have focused on the compound's structural analogs and their biological activities:
Case Studies
- Enzyme Interaction Study : A study demonstrated that derivatives of thiolane compounds could effectively inhibit MPO activity, suggesting that this compound might exhibit similar properties. The inhibition was measured using IC values, indicating effective concentrations required for 50% inhibition of enzyme activity .
- Oxidative Stress Model : In vitro experiments using isolated neutrophils showed that compounds similar to this compound could reduce hypochlorous acid production, a marker of oxidative stress during inflammation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
